molecular formula C7H6BrNOS B13598738 3-Bromo-4-hydroxybenzothioamide

3-Bromo-4-hydroxybenzothioamide

Cat. No.: B13598738
M. Wt: 232.10 g/mol
InChI Key: GKVKCTMGYXBEID-UHFFFAOYSA-N
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Description

3-bromo-4-hydroxybenzene-1-carbothioamide is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a carbothioamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-hydroxybenzene-1-carbothioamide typically involves the bromination of 4-hydroxybenzene-1-carbothioamide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of 3-bromo-4-hydroxybenzene-1-carbothioamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-hydroxybenzene-1-carbothioamide undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted by other electrophiles under suitable conditions.

    Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce nitro or sulfonic groups onto the benzene ring.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate the substitution of the hydroxyl group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-4-hydroxybenzene-1-carbothioamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to inhibit crucial molecular pathways in cancer cells and its significant antimicrobial activity make it a compound of interest for further research and development.

Properties

Molecular Formula

C7H6BrNOS

Molecular Weight

232.10 g/mol

IUPAC Name

3-bromo-4-hydroxybenzenecarbothioamide

InChI

InChI=1S/C7H6BrNOS/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H,(H2,9,11)

InChI Key

GKVKCTMGYXBEID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=S)N)Br)O

Origin of Product

United States

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